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Compound of Interest |

Compound Name: 2-(4-Chlorophenoxy)propan-1-ol
CAS No.: 63650-24-8
Cat. No.: B8693453

Technical Whitepaper: 2-(4-
Chlorophenoxy)propan-1-ol

CAS Registry Number: 63650-24-8 Document Type: Technical Specification & Application
Guide Version: 1.0

Executive Summary

2-(4-Chlorophenoxy)propan-1-ol is a primary alcohol derivative of the chlorophenoxy class,
structurally characterized by a 4-chlorophenyl ether linkage at the C2 position of a propanol
backbone. It serves as a critical chiral building block and metabolic reference standard in the
development of phenoxy-propionic acid herbicides (e.g., Mecoprop, Dichlorprop) and
pharmaceutical agents (e.qg., fibrates).

Unlike its regioisomer 1-(4-chlorophenoxy)propan-2-ol, this compound possesses a primary
hydroxyl group, offering distinct reactivity for derivatization into esters, aldehydes, or amines
without steric hindrance. This guide provides a comprehensive analysis of its physicochemical
profile, synthetic pathways, and role in drug discovery and agrochemical research.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
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Nomenclature & Structure

e |[UPAC Name: 2-(4-Chlorophenoxy)propan-1-ol[1][2]

» Synonyms: 2-(p-Chlorophenoxy)propyl alcohol; 2-(4-Chlorophenoxy)-1-propanol.

e Molecular Formula: C
H
Clo
[31[4]

e Molecular Weight: 186.64 g/mol

o Chirality: The C2 carbon is a stereocenter. CAS 63650-24-8 typically refers to the racemate.
The (S)-enantiomer is assigned CAS 87810-51-3.[3]

Physical Properties

Note: Experimental data for this specific regioisomer is sparse. Values marked () are predicted

based on structural analogs and group contribution methods.*

Property

Value | Description

Physical State

Viscous liquid or low-melting solid (at 25°C)

Boiling Point

280—-290°C (at 760 mmHg)

Density

1.19 £ 0.05 g/cm3

Solubility (Water)

Low (< 1 g/L); Hydrophobic character dominates

Solubility (Organic)

Soluble in ethanol, DMSO, chloroform, ethyl
acetate

pKa (Alcohol)

~16 (Neutral under physiological conditions)

LogP

2.1-2.3* (Lipophilic)

© 2026 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/product/b8693453?utm_src=pdf-body
https://www.guidechem.com/suppliers/fr/3307-39-9.html
https://cymitquimica.com/products/3D-MDA81051/2s-2-4-chlorophenoxypropan-1-ol/
https://wap.guidechem.com/dictionary/en/5335-23-9.html
https://wap.guidechem.com/dictionary/en/5335-23-9.html
https://wap.guidechem.com/dictionary/en/5335-23-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8693453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthetic Pathways & Process Chemistry[5]

The synthesis of 2-(4-chlorophenoxy)propan-1-ol requires strict control over regiochemistry
to avoid the formation of the thermodynamic byproduct, 1-(4-chlorophenoxy)propan-2-ol.

Primary Route: Reduction of 2-(4-
Chlorophenoxy)propanoic Acid

This is the most reliable method for ensuring the correct skeletal structure. The starting
material, 2-(4-chlorophenoxy)propanoic acid (Clooprop), is reduced using hydride reagents.

Reagents: Lithium Aluminum Hydride (LiAIH

) or Borane-THF (BH

THF).

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

Conditions: Reflux under nitrogen atmosphere for 4-6 hours.

Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon of the carboxylic
acid/ester, followed by protonation to yield the primary alcohol.

Secondary Route: Nucleophilic Substitution (Williamson
Ether Synthesis)

Alkylation of 4-chlorophenol with a 2-halopropan-1-ol derivative.

» Challenge: Direct reaction with propylene oxide yields the secondary alcohol (1-phenoxy-2-
ol). To get the primary alcohol, one must use 2-chloropropan-1-ol or methyl 2-
chloropropionate followed by reduction.

e Protocol:
o Deprotonation of 4-chlorophenol using NaH or K

CO
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in DMF.

o Addition of methyl 2-chloropropionate (S

2 inversion may occur if chiral).

o Reduction of the resulting ester to the alcohol.

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways to the target primary alcohol versus
the common secondary alcohol byproduct.
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Figure 1: Synthetic pathways distinguishing the target primary alcohol (via acid reduction) from
the common secondary alcohol byproduct.

Applications in Drug Discovery &

Agrochemicals[10]
Pharmaceutical Intermediate (Fibrates & Analogs)

The 2-phenoxy-propanol scaffold is a structural homolog of the fibrate class of lipid-lowering
agents (e.g., Clofibrate).

« Utility: Researchers use CAS 63650-24-8 as a "reduced pharmacophore" to probe the
hydrogen-bonding requirements of the PPAR-alpha receptor binding pocket.
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» Derivatization: The primary alcohol is easily converted to:
o Aldehydes: For reductive amination.

o Tosylates/Mesylates: For nucleophilic displacement to create amines or thioethers.

Agrochemical Metabolism Studies

In the development of phenoxy herbicides (Mecoprop, MCPA), the alcohol form is often a
transient metabolite formed via oxidative degradation or hydrolysis.

o Reference Standard: Used in HPLC/MS assays to identify environmental degradation
products of herbicides in soil and water.

o Mechanism: Bacterial degradation often proceeds via: Ether Cleavage -> Phenol + Diol OR
Side-chain Oxidation -> Acid -> Alcohol (minor pathway).

Chiral Resolution Agent

Since the compound has a stereocenter at C2, the racemic alcohol can be resolved using
lipases (e.g., Candida antarctica Lipase B) via kinetic resolution (selective acetylation). This
provides access to enantiopure (R)- or (S)- building blocks for asymmetric synthesis.

Analytical Characterization

To validate the identity of synthesized 2-(4-chlorophenoxy)propan-1-ol, the following spectral
features must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCI )
e Aromatic Region:

7.20-7.25 (m, 2H), 6.80—-6.85 (m, 2H) — Characteristic AA'BB' system of the p-chlorophenoxy
group.

o Methine (C2-H):

4.40-4.50 (m, 1H) — Deshielded by oxygen.
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e Methylene (C1-H

):

3.70-3.80 (m, 2H) — Diastereotopic protons adjacent to the hydroxyl.
e Methyl (C3-H

):

1.25-1.30 (d, 3H) — Doublet coupling with the methine.

Infrared Spectroscopy (FT-IR)

e O-H Stretch: Broad band at 3300-3400 cm

(Primary alcohol).

e C-O Stretch: Strong bands at 1240 cm

(Ar-O-C) and 1050 cm
(C-O-H).

e C-CI Stretch: Characteristic band at ~820 cm

Handling, Safety, & Toxicology

Signal Word:WARNING

Hazard Identification

e H302: Harmful if swallowed.
e H315: Causes skin irritation.
e H319: Causes serious eye irritation.

e H411: Toxic to aquatic life with long-lasting effects (common for chlorophenoxy ethers).
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Handling Protocols

e Engineering Controls: Use only in a chemical fume hood to avoid inhalation of

vapors/aerosols.
o PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

o Spill Management: Absorb with inert material (vermiculite/sand). Do not flush into surface
water; collect for hazardous waste disposal (incineration).

Metabolic Pathway Visualization

The following diagram outlines the environmental and metabolic degradation logic relevant to

toxicology studies.
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Figure 2: Metabolic relationship between the herbicide parent compound, the alcohol
intermediate, and the ultimate phenolic degradant.

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 7153, Mecoprop. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b8693453?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/Mecoprop
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8693453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Tett, V. A, et al. (1994).Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-
4-chlorophenoxy)propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology
Ecology.

» PrepChem.Synthesis of phenoxy-propanol derivatives via alkylation. Retrieved from [Link]

o European Patent EP0761640A1.Process for the preparation of esters of 2-(4-
hydroxyphenoxy)-propionic acid. (Describes the industrial handling of the acid precursor).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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